molecular formula C21H18O11 B1667713 Baicalin CAS No. 21967-41-9

Baicalin

カタログ番号: B1667713
CAS番号: 21967-41-9
分子量: 446.4 g/mol
InChIキー: IKIIZLYTISPENI-UNJWAJPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Metabolic Hydrolysis by Intestinal Microflora

Baicalin is metabolized via hydrolysis of its glucuronide moiety by gut microbiota, yielding bioactive aglycones:

  • Products : Baicalein (C₁₅H₁₀O₅) and oroxylin A (C₁₆H₁₂O₅)

  • Reaction Conditions : Anaerobic incubation with human fecal microflora at 37°C

  • Key Data :

    ParameterValueSource
    Hydrolyzing activity40.2 ± 26.2 nmol·h⁻¹
    Baicalein yield21 mg from 0.1 mg fraction
    Oroxylin A yield11 mg from 0.1 mg fraction

Characterization via NMR and FAB-MS confirmed structural identities (m/z: 271 [M+1]⁺ for baicalein; 285.5 [M+1]⁺ for oroxylin A) .

Enzymatic Glucosylation for Solubility Enhancement

Transglucosylation using cyclodextrin glucanotransferase (CGTase) modifies this compound’s solubility:

  • Reaction : α-1,4-glucosyl transfer from α-cyclodextrin to this compound

  • Optimal Conditions :

    ParameterValueSource
    This compound concentration38 mM
    α-Cyclodextrin150 mM
    pH5.3
    Enzyme load0.5% v/v (151 U/mL)
  • Outcomes :

    • Yielded this compound glucosides (BG₁–BG₁₇), with BG₁ and BG₂ as major products .

    • Increased water solubility by 200–300× compared to native this compound .

    • Structural confirmation via ¹H/¹³C NMR and LC/MS (Table 1) :

    Table 1 : Key glucosides and their properties

    GlucosideStructureMolecular Weight (g/mol)
    BG₁Baicalein-7-O-β-D-glucuronidyl-(1→4′)-α-D-glc593.5
    BG₂Baicalein-7-O-β-D-glucuronidyl-(1→4′)-α-D-mal755.6

Cyclodextrin Complexation for Bioavailability Improvement

This compound forms inclusion complexes with γ-cyclodextrin (γ-CD):

  • Reaction : Host-guest interaction in aqueous media

  • Key Findings :

    Parameterγ-CD ComplexNative this compoundSource
    Aqueous solubility (μg/mL)335.15 ± 8.067.03 ± 1.60
    Permeability (Papp, cm/s)0.21 × 10⁻⁶0.037 × 10⁻⁶
    Complexation energy (kJ/mol)-181.5N/A

NMR and molecular modeling revealed stronger binding with γ-CD than β-CD due to optimal cavity size .

Antiviral Mechanism via Direct Virucidal Activity

This compound inhibits dengue virus (DENV-2) through:

  • Reaction : Disruption of viral adsorption to host cells

  • Critical Data :

    AssayIC₅₀ (μg/mL)Selectivity Index (SI)Source
    Viral replication13.5 ± 0.0821.5
    Virucidal activity8.74 ± 0.0833.3
    Anti-adsorption effect18.07 ± 0.216.0

Mechanistic studies showed this compound binds viral surface proteins, preventing host cell attachment .

科学的研究の応用

Pharmacological Properties

Baicalin exhibits a wide range of pharmacological activities, including:

  • Antioxidant Effects : this compound acts as a potent antioxidant, protecting cells from oxidative stress and free radical damage .
  • Anti-inflammatory Actions : It modulates inflammatory pathways, reducing cytokine production and macrophage polarization, which is beneficial in conditions like rheumatoid arthritis and colitis .
  • Anticancer Activity : this compound shows promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
  • Neuroprotective Effects : It enhances mitochondrial function and reduces neuroinflammation, making it a candidate for treating neurodegenerative diseases .
  • Hepatoprotective Properties : this compound protects against liver injuries and fibrosis by modulating several signaling pathways related to liver health .

Cancer Treatment

This compound has been investigated for its role in cancer therapy, particularly in:

  • Liver Cancer : Studies indicate that this compound can inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis through various molecular mechanisms .
  • Pulmonary Carcinomas : In combination therapies, this compound has shown effectiveness against non-small cell lung cancer .

Autoimmune Diseases

Research has demonstrated that this compound can ameliorate symptoms of autoimmune diseases such as multiple sclerosis by reducing inflammation and immune cell infiltration .

Cardiovascular Health

This compound has been shown to improve lipid profiles and reduce cardiac inflammation in patients with coronary artery disease, suggesting its utility in cardiovascular therapies .

Diabetes Management

This compound exhibits protective effects against diabetic complications, including diabetic cardiomyopathy and retinopathy, by modulating oxidative stress and inflammatory pathways .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis showed that this compound supplementation significantly reduced inflammatory markers and improved joint function after 12 weeks of treatment at a dosage of 20 mg/day .

Case Study 2: Diabetic Kidney Disease

In a study on diabetic kidney disease models, this compound administration improved renal function by modulating oxidative stress markers and inflammatory cytokines, demonstrating its potential as a therapeutic agent for kidney-related complications in diabetes .

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound faces challenges such as low solubility and bioavailability. Future research should focus on:

  • Developing novel delivery systems to enhance absorption.
  • Conducting large-scale clinical trials to validate efficacy across different populations.
  • Exploring synergistic effects when combined with other therapeutic agents.

特性

CAS番号

21967-41-9

分子式

C21H18O11

分子量

446.4 g/mol

IUPAC名

(2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1

InChIキー

IKIIZLYTISPENI-UNJWAJPSSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

異性体SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

正規SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

外観

Solid powder

melting_point

202 - 205 °C

Key on ui other cas no.

21967-41-9

物理的記述

Solid

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

7-D-glucuronic acid-5,6-dihydroxy-flavone
7-D-glucuronic acid-5,6-dihydroxyflavone
baicalin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baicalin
Reactant of Route 2
Baicalin
Reactant of Route 3
Baicalin
Reactant of Route 4
Baicalin
Reactant of Route 5
Baicalin
Reactant of Route 6
Baicalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。